Technical Monograph: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Technical Monograph: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Topic: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Content Type: Technical Monograph & Process Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Structural Dynamics, Asymmetric Synthesis, and Peptidomimetic Utility
Executive Summary & Chemical Profile
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral
In drug discovery, this scaffold is a critical "foldamer" building block.[1] The 2-methoxyphenyl group provides specific electronic donation and steric locking that stabilizes 14-helix secondary structures in
Physicochemical Specifications
| Property | Data / Characteristic |
| IUPAC Name | (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| CAS Registry | 103095-63-2 (Racemic generic); Specific (R)-isomer requires chiral designation.[1] |
| Stereochemistry | (R)-configuration at the |
| Solubility | Amphoteric/Zwitterionic.[1] Soluble in water (pH dependent), MeOH, DMSO.[1] Insoluble in non-polar organics (Hexane, Et2O) unless N/C-protected.[1] |
| pKa Values | |
| Appearance | White to off-white crystalline powder.[1] |
Synthetic Routes & Process Chemistry
For research and scale-up, maintaining enantiomeric excess (ee) >99% is critical.[1] Two primary routes govern the production of this molecule: Enzymatic Resolution (Scalable/Lower Cost) and Auxiliary-Controlled Asymmetric Synthesis (High Precision).
A. The "Gold Standard" Protocol: Ellman Auxiliary Approach
For high-purity applications (e.g., library synthesis), the use of tert-butanesulfinamide (Ellman's Auxiliary) is the most reliable method to install the (R)-stereocenter with high diastereoselectivity.
Mechanism & Causality: The condensation of 2-methoxybenzaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinimine. The bulky tert-butyl group directs the subsequent nucleophilic attack of the enolate to a specific face of the imine, locking the stereochemistry before the auxiliary is removed.
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a reactor with 2-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).
-
Add
(2.0 eq) in dry THF.[1] Stir at RT for 12–24 h.[1] -
Checkpoint: Monitor by TLC/HPLC for disappearance of aldehyde.
-
Workup: Quench with brine, filter Ti salts, concentrate to yield the (R)-sulfinimine.[1]
-
-
Reformatsky-Type Addition:
-
Prepare a Reformatsky reagent using Ethyl bromoacetate and activated Zinc dust in THF.
-
Cool the sulfinimine solution to -78°C (critical for max diastereoselectivity).
-
Add the Reformatsky reagent slowly. The zinc enolate attacks the imine C=N bond.
-
Causality: The (R)-auxiliary forces the attack to yield the (R,R)-sulfinamide ester intermediate.
-
-
Deprotection & Hydrolysis:
-
Treat the intermediate with 4M HCl in Dioxane/MeOH. This cleaves the N-sulfinyl group and hydrolyzes the ethyl ester simultaneously (if heated) or sequentially.
-
Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W) to remove zinc salts and sulfinamide byproducts.
-
B. Diagrammatic Workflow (Graphviz)[1]
Analytical Characterization & Validation
Trustworthiness in synthesis requires rigorous validation.[1] The ortho-methoxy group introduces distinct NMR signatures.
Validation Protocol
-
Chiral HPLC (Enantiomeric Excess):
-
1H NMR Spectroscopy (400 MHz, D2O/DCl):
Applications in Peptidomimetics & Drug Design
The core value of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid lies in its ability to force peptide backbones into stable secondary structures that natural peptides cannot achieve.
The "Foldamer" Effect
When incorporated into oligomers (
-
Mechanism: The ortho-methoxy group creates steric hindrance that restricts rotation around the
bond. This "locking" effect reduces the entropic cost of folding. -
Biological Implication:
-peptides containing this residue are invisible to common proteases (trypsin, chymotrypsin), leading to dramatically extended half-lives in plasma.[1]
Visualizing the Stability Logic
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of
-Amino Acids via the addition of enolates to tert-butanesulfinyl imines."[1][2] Journal of Organic Chemistry. [1] -
Seebach, D.
-Peptides: a surprise at every turn."[1] Chemical Communications.[1] -
Gellman, S. H. "Foldamers: a manifesto."[1] Accounts of Chemical Research.
-
Rodionov, V. M. "Synthesis of
-amino acids."[1] Post-conversion modifications described in Organic Syntheses. (General Rodionov protocol reference).[1] -
Santa Cruz Biotechnology. "3-Amino-3-(2-methoxyphenyl)propanoic acid Product Data." [1][3]
